molecular formula C7H7Cl2N B8319145 3-chloro-4-[(1R)-1-chloroethyl]pyridine

3-chloro-4-[(1R)-1-chloroethyl]pyridine

Cat. No.: B8319145
M. Wt: 176.04 g/mol
InChI Key: QMRXCMBYQPWWEG-RXMQYKEDSA-N
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Description

3-Chloro-4-[(1R)-1-chloroethyl]pyridine is a pyridine derivative featuring two chlorine substituents: one at the 3-position and a chiral 1-chloroethyl group at the 4-position. This stereochemical configuration (R-enantiomer) may influence its biological interactions and synthetic pathways. Chlorinated pyridines are frequently explored in medicinal chemistry due to their roles as enzyme inhibitors or receptor modulators, with substituent positioning and stereochemistry critically affecting activity .

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

3-chloro-4-[(1R)-1-chloroethyl]pyridine

InChI

InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3/t5-/m1/s1

InChI Key

QMRXCMBYQPWWEG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1)Cl)Cl

Canonical SMILES

CC(C1=C(C=NC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Pyridine Derivatives with Chloro Substituents

Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () share a pyridine core but differ in substituent patterns. Key comparisons include:

Property 3-Chloro-4-[(1R)-1-Chloroethyl]Pyridine 2-Chloro-5-(4-Substituted Phenyl)Pyridine Derivatives
Molecular Weight ~175 g/mol (estimated) 466–545 g/mol
Melting Point Not reported 268–287°C
Chlorine Positions 3-Cl, 4-(1R-Cl-ethyl) 2-Cl, 5-(aryl-Cl)
Stereochemistry Chiral center at 4-position No chiral centers reported

The chiral 1-chloroethyl group in the target compound may enhance target selectivity compared to non-chiral analogs, as seen in docking studies where stereochemistry influenced binding energies .

Halogenated Aromatics

Compounds like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone () and 2-(2,6-dichlorophenoxy)pyridine () highlight the role of halogen positioning.

Pharmacological and ADME Properties

Binding Affinity and Drug-Likeness

In molecular docking studies, chloro-pyridines exhibited binding energies ranging from -5.0 to -8.0 kcal/mol against targets like Human iNOS Reductase and TNF-α (). While data for the target compound are absent, its chiral chloroethyl group could enhance binding specificity. ADME parameters for analogs (e.g., logP, solubility) fall within drug-like ranges, as predicted by QikProp .

Pharmacokinetics

Chloroethyl-containing nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea ) demonstrate rapid plasma degradation (half-life ~5 minutes) and significant CNS penetration (cerebrospinal fluid levels 3× plasma in dogs) . The target compound’s lipid solubility (inferred from its chloroethyl group) may similarly favor blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.

Chlorination Strategies

Regioselective chlorination methods () using reagents like Cl₂ or pyridine hydrochloride could apply to the synthesis of the target compound.

Yield and Purity

Pyridine derivatives in achieved yields of 67–81% with high purity (elemental analysis Δ < 0.4%).

Tables

Table 1: Physicochemical Comparison of Chlorinated Pyridines

Compound Molecular Weight (g/mol) Melting Point (°C) Chlorine Substituents
This compound ~175 N/R 3-Cl, 4-(1R-Cl-ethyl)
2-Chloro-5-(4-nitrophenyl)pyridine 545 287 2-Cl, 5-(4-NO₂-phenyl)
4-Chloro-3-(trimethylsilylethynyl)pyridine 195.7 N/R 4-Cl, 3-(C≡C-SiMe₃)

Table 2: Pharmacokinetic Parameters of Chloroethyl Compounds

Parameter 1-(2-Chloroethyl)-3-Cyclohexyl-Nitrosourea Hypothetical Data for Target Compound
Plasma Half-Life ~5 minutes (initial phase) Estimated similar
CNS Penetration 3× plasma concentration Likely high
Primary Excretion Route Renal (70–90% in 24 hrs) Predominantly renal

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